molecular formula C14H23NO3 B016744 (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate CAS No. 90473-00-0

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate

Cat. No. B016744
CAS RN: 90473-00-0
M. Wt: 253.34 g/mol
InChI Key: XVHYGWSRXODAMH-BHDSKKPTSA-N
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Description

(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate, also known as EHPAA, is an organic compound with a variety of applications in the field of chemistry. It is a chiral molecule, meaning it is composed of two non-superimposable mirror images, and is composed of both hydrogen and carbon atoms. EHPAA has been studied for its potential use in a variety of areas, including synthesis, drug development, and laboratory experiments.

Scientific Research Applications

  • Anticancer Agents Synthesis : The compound has been used in the synthesis of potential anticancer agents, particularly in the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia (Temple et al., 1983).

  • Biological Activity in Cancer and Bacteria : It has been involved in the preparation of derivatives for studying biological activities against cancer cell lines and bacteria. For instance, certain derivatives showed potent activity with IC50 values against HeLa cell lines and MIC against photogenic bacteria (Phutdhawong et al., 2019).

  • Chemoselective Synthesis : The compound has been utilized in chemoselective synthesis processes. For example, a study reported the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester, demonstrating the synthetic versatility of related compounds (Pretto et al., 2019).

  • Antitumour Activity : There have been studies on the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, showing distinct inhibition of the proliferation of cancer cell lines (Liu et al., 2018).

  • Antimicrobial Activity : Ethyl (5-cyanomethyl-1,3,4-oxadiazol-2-yl)acetate, a related compound, has been used in synthesizing antimicrobial agents with significant inhibition of bacterial and fungal growth (Ahmed et al., 2006).

  • Glucosidase Inhibition Studies : The compound has been a part of studies focusing on glucosidase inhibition, where synthesized derivatives showed high percentage inhibition towards enzymes, offering potential applications in diabetes treatment and management (Babar et al., 2017).

Mechanism of Action

The mechanism of action of “(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate” is not specified in the available resources. It’s used for proteomics research , which suggests it may interact with proteins in some way.

Future Directions

The future directions of research involving “(1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate” are not specified in the available resources. Given its use in proteomics research , it may be involved in studies of protein structure and function.

properties

IUPAC Name

ethyl 2-[[(1S,2S,5S)-2-hydroxy-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanylidene]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-5-18-12(16)8-15-11-7-9-6-10(13(9,2)3)14(11,4)17/h9-10,17H,5-8H2,1-4H3/t9-,10-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHYGWSRXODAMH-BHDSKKPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN=C1CC2CC(C2(C)C)C1(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CN=C1C[C@@H]2C[C@H]([C@]1(C)O)C2(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10453543
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90473-00-0
Record name (1S,2S,5S)-Ethyl [(2-Hydroxypinan-3-ylene)amino]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10453543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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